molecular formula C6H5ClFNO B15338223 O-(3-Chloro-5-fluorophenyl)hydroxylamine

O-(3-Chloro-5-fluorophenyl)hydroxylamine

Cat. No.: B15338223
M. Wt: 161.56 g/mol
InChI Key: FFBSXLLPXZWLAM-UHFFFAOYSA-N
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Description

O-(3-Chloro-5-fluorophenyl)hydroxylamine is an organic compound with the molecular formula C6H5ClFNO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-chloro-5-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-Chloro-5-fluorophenyl)hydroxylamine typically involves the reaction of 3-chloro-5-fluoroaniline with hydroxylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to a specific temperature to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or catalytic processes to enhance yield and purity. The use of catalysts can help in achieving higher selectivity and efficiency in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

O-(3-Chloro-5-fluorophenyl)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

O-(3-Chloro-5-fluorophenyl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of O-(3-Chloro-5-fluorophenyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • O-(3-Chloro-2-fluorophenyl)hydroxylamine
  • O-(3-Chloro-4-fluorophenyl)hydroxylamine
  • O-(3-Chloro-6-fluorophenyl)hydroxylamine

Uniqueness

O-(3-Chloro-5-fluorophenyl)hydroxylamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both chlorine and fluorine atoms in the phenyl ring can affect the compound’s electronic properties, making it distinct from other hydroxylamine derivatives.

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

O-(3-chloro-5-fluorophenyl)hydroxylamine

InChI

InChI=1S/C6H5ClFNO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2

InChI Key

FFBSXLLPXZWLAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)ON

Origin of Product

United States

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